N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Overview
Description
N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. The introduction of the 4-bromophenyl group can be achieved through a nucleophilic substitution reaction, while the butyl group can be introduced via alkylation. The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. The thieno[3,2-d]pyrimidine core is known for its biological activity, and modifications to the compound could lead to the discovery of new drugs.
Medicine
In medicine, this compound could be explored for its potential to treat various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- N-(4-fluorophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- N-(4-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Uniqueness
N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is unique due to the presence of the bromine atom in the 4-bromophenyl group. This bromine atom can participate in various chemical reactions, providing opportunities for further functionalization. Additionally, the combination of the thieno[3,2-d]pyrimidine core with the 4-bromophenyl group and the butyl chain creates a compound with distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10,16H,2-3,9,11H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAQQWJUACQMPL-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=C(C=C3)Br)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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